molecular formula C21H20N4O2 B11304044 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol

4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol

Cat. No.: B11304044
M. Wt: 360.4 g/mol
InChI Key: LYGKQFKQHHXHMM-UHFFFAOYSA-N
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Description

4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are chosen for their efficiency in constructing the imidazo[1,2-a]pyrazine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, which are advantageous due to their ability to produce high yields of the target compound in a single synthetic step .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}-2-methoxyphenol apart is its unique structure, which combines the imidazo[1,2-a]pyrazine scaffold with a methoxyphenol group. This unique combination may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-[3-(2,3-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H20N4O2/c1-13-5-4-6-16(14(13)2)23-21-20(24-19-12-22-9-10-25(19)21)15-7-8-17(26)18(11-15)27-3/h4-12,23,26H,1-3H3

InChI Key

LYGKQFKQHHXHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

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